4-(Naphthalen-2-yl)benzoyl chloride
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Overview
Description
4-(Naphthalen-2-yl)benzoyl chloride is an organic compound with the molecular formula C17H11ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a naphthalene group at the 2-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Naphthalen-2-yl)benzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Naphthalen-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are typically electrophilic aromatic substitution and nucleophilic acyl substitution.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the naphthalene group, making it less sterically hindered.
Naphthoyl Chloride: Similar structure but with different substitution patterns on the naphthalene ring.
4-(Naphthalen-1-yl)benzoyl Chloride: Isomer with the naphthalene group at the 1-position.
Uniqueness
4-(Naphthalen-2-yl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored properties.
Properties
Molecular Formula |
C17H11ClO |
---|---|
Molecular Weight |
266.7 g/mol |
IUPAC Name |
4-naphthalen-2-ylbenzoyl chloride |
InChI |
InChI=1S/C17H11ClO/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H |
InChI Key |
UVKJXFBWHHXJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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